

IDR-1002's function in sterile inflammation models

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Compound of Interest

Compound Name: IDR 1002
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IDR-1002: A Modulator of Sterile Inflammation An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Innate Defense Regulator (IDR)-1002 is a synthetic host defense peptide derivative that has demonstrated significant immunomodulatory properties, particularly in the context of sterile inflammation.[1][2][3][4] Sterile inflammation, a response to non-microbial stimuli such as irritants or cellular damage, is a key driver in the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders.[4] IDR-1002 offers a promising therapeutic avenue by dampening excessive inflammatory responses without compromising the host's ability to fight infections.[4][5] This technical guide provides a comprehensive overview of IDR-1002's function in sterile inflammation models, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

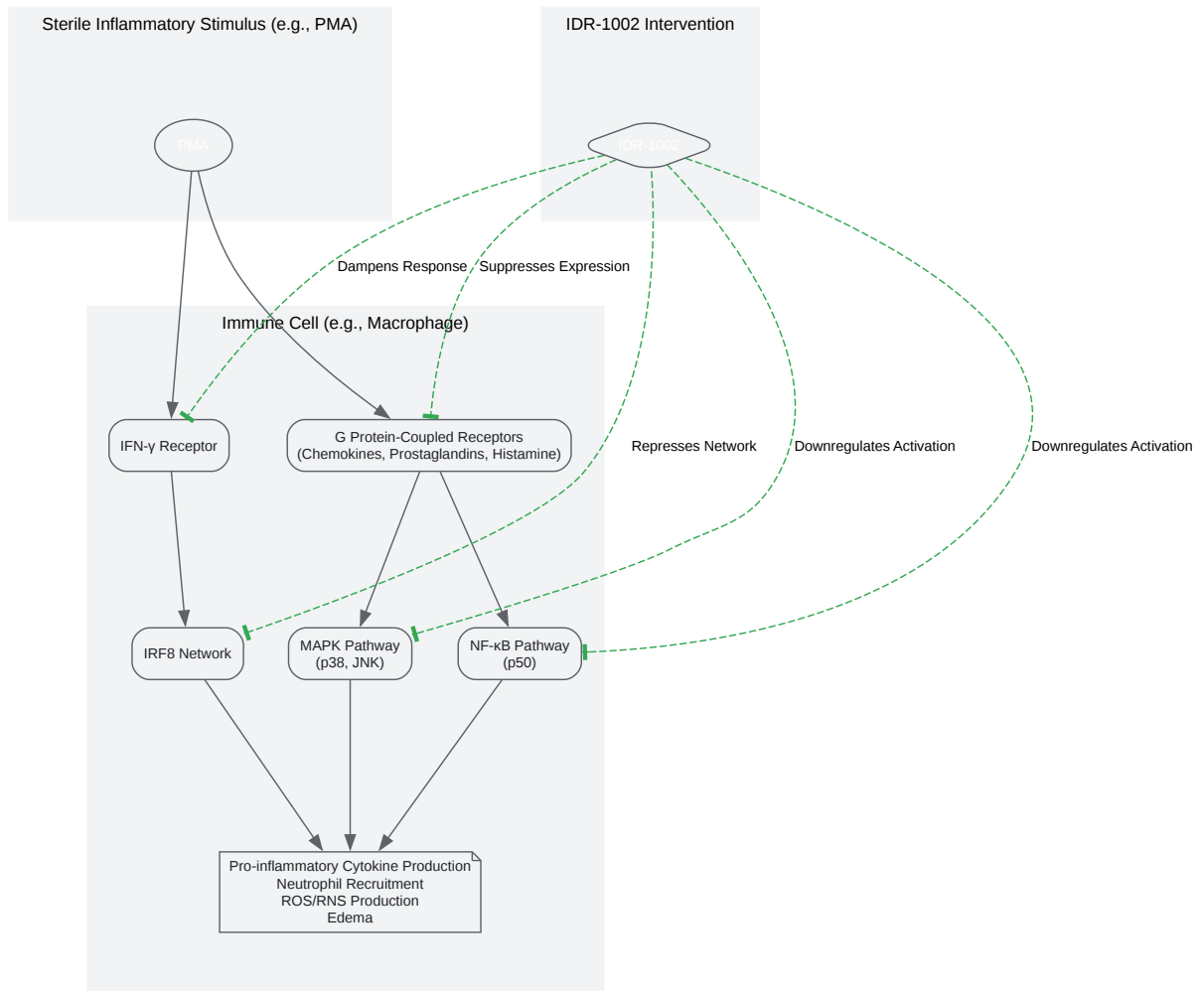
Mechanism of Action in Sterile Inflammation

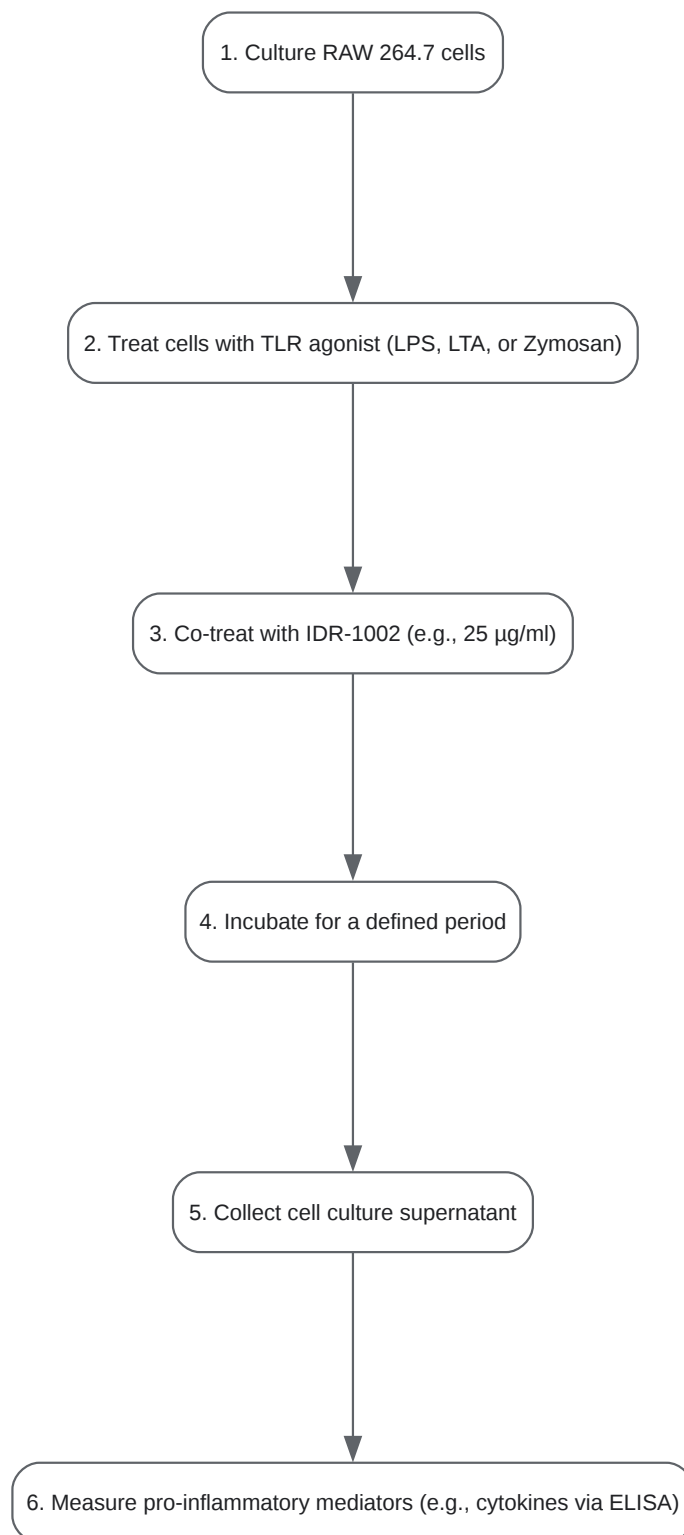
IDR-1002 exerts its anti-inflammatory effects through a multi-pronged mechanism that involves the modulation of key signaling pathways and cellular responses. In sterile inflammation models, IDR-1002 has been shown to suppress a variety of inflammatory responses, including ear edema, the production of pro-inflammatory cytokines and reactive oxygen species (ROS), and the recruitment of neutrophils to the site of inflammation.[1][2][6]

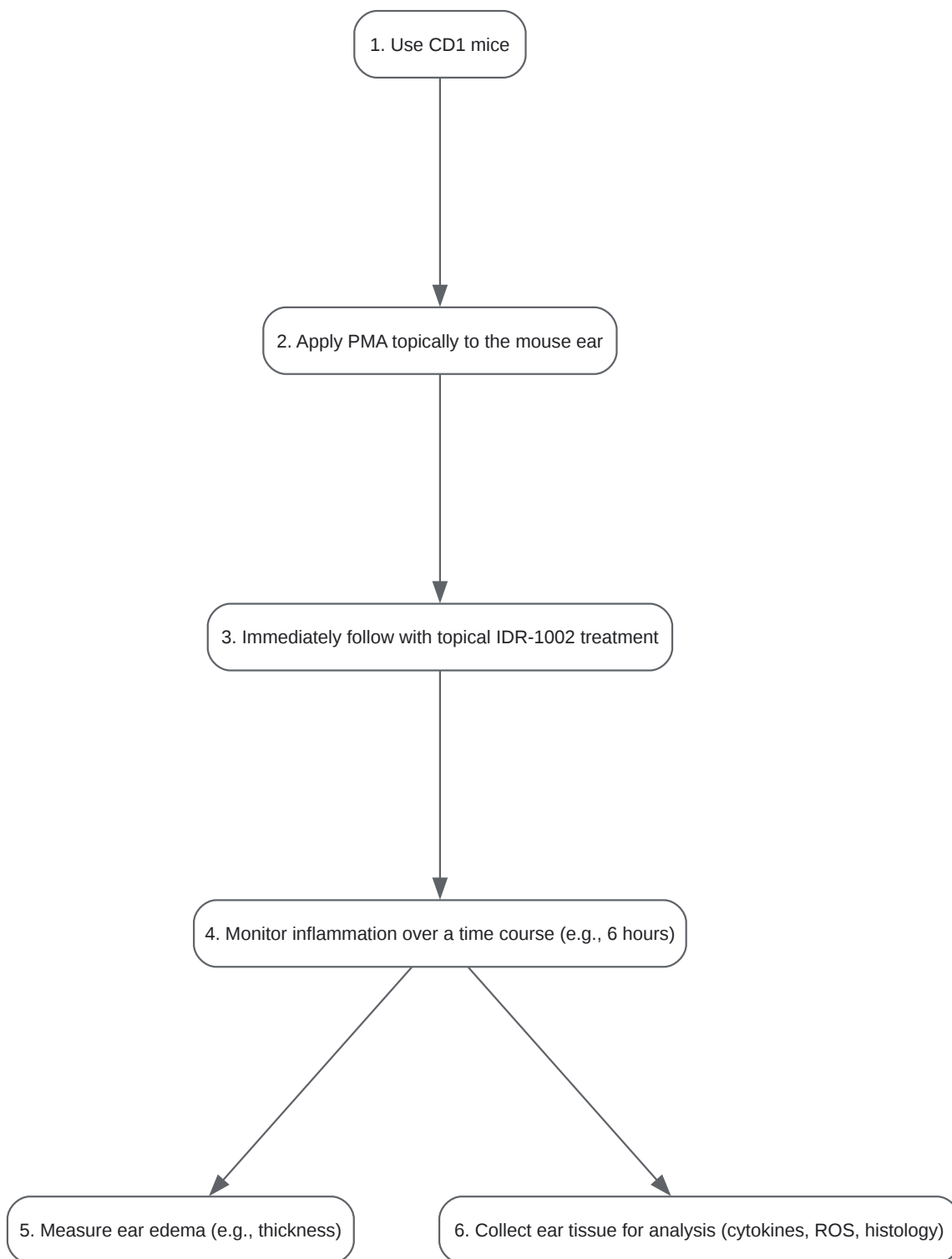
Transcriptomic analysis has revealed that IDR-1002 reduces sterile inflammation by suppressing the expression of transmembrane G protein-coupled receptors (GPCRs), specifically those in the class A/1 rhodopsin-like receptor family.[1] These receptors are crucial for recognizing pro-inflammatory mediators such as chemokines, prostaglandins, histamine, platelet-activating factor, and anaphylatoxins.[1] By downregulating these receptors, IDR-1002 effectively blunts the cellular response to these inflammatory signals.

Furthermore, IDR-1002 dampens the interferon-gamma (IFN- γ) response and represses the IFN regulatory factor 8 (IRF8)-regulated network, which are central to the control of inflammatory pathways.[1][2] The peptide also modulates intracellular signaling cascades, including the MAPK and NF- κ B pathways. Specifically, it has been shown to downregulate the activation of p50 NF- κ B, JNK, and p38 MAPK, which are critical for the expression of many pro-inflammatory genes.[6]

The following diagram illustrates the proposed signaling pathways modulated by IDR-1002 in the context of sterile inflammation:







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